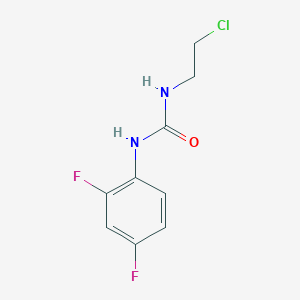

1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroethyl group and a difluorophenyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4-difluoroaniline in the presence of a base, followed by the addition of phosgene or a phosgene equivalent to form the urea linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby improving the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that is primarily used in pharmaceutical research and development for drug design and synthesis because of its unique chemical structure and potential biological activities. It has a molecular formula of C₉H₉ClF₂N₂O and a molecular weight of 234.63 g/mol. The compound features a urea functional group and is characterized by the presence of both chloroethyl and difluorophenyl substituents.

Scientific Research Applications

N-Phenyl-N′-(2-chloroethyl)urea (CEU) is a class of antimicrotubule agent. It can acylate Glu198 of β-tubulin, an amino acid located in a pocket adjacent to the C-BS . The acylation of Glu198 leads to microtubule depolymerization, hypoacetylation of Lys40 on α-tubulin, cytoskeleton disruption, and anoikis .

Pharmaceutical Research and Development

This compound is used in pharmaceutical research and development .

- Drug design and synthesis The compound's unique structure and potential biological activities make it suitable for drug design and synthesis.

- Anti-cancer applications Research indicates that this compound exhibits significant biological activity, particularly in anti-cancer applications. Its structure allows it to interact with biological targets such as enzymes involved in cell proliferation. The difluorophenyl group enhances its potency by increasing lipophilicity and improving binding affinity to target proteins. Studies have shown that compounds of this nature can inhibit tumor growth in various cancer cell lines.

- Molecular hybrids The N-phenyl-N′-(2-chloroethyl)urea pharmacophore moiety of CEU might be a bioisosteric equivalent to the trimethoxyphenyl ring of CA-4 and several other drugs binding to the C-BS .

Agrochemicals

This compound is used in Agrochemicals .

Organic Synthesis

This compound is used in Organic Synthesis .

Reactivity

The reactivity of this compound can be attributed to its electrophilic chloroethyl group, which can undergo nucleophilic substitution reactions. Additionally, the urea moiety can participate in various reactions.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

Additional Applications

This compound is also used in:

Wirkmechanismus

The mechanism by which 1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Chloroethyl)-4-(2,4-difluorophenyl)piperazine: An intermediate in the synthesis of Ruzadolane, a non-narcotic analgesic agent.

2-Chloro-2’,4’-difluoroacetophenone: Used in various chemical syntheses.

Uniqueness

1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea is unique due to its specific combination of a chloroethyl group and a difluorophenyl group attached to a urea moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea is a synthetic compound recognized for its significant biological activity, particularly in the field of oncology. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C9H9ClF2N2O and a molecular weight of 234.63 g/mol. Its structure features a urea functional group, along with chloroethyl and difluorophenyl substituents, which contribute to its reactivity and biological interactions. The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the difluorophenyl moiety enhances lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. It exhibits anticancer properties by inducing DNA cross-linking and inhibiting tumor growth in several cancer cell lines. The compound's mechanism involves:

- DNA Interstrand Cross-linking : This is crucial for its antitumor effectiveness, as it disrupts DNA replication and transcription.

- Modulation of Signaling Pathways : It affects pathways related to cell survival and apoptosis, leading to increased cancer cell death .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound against different cancer cell lines. Notably:

- In Vitro Studies : Research indicates that this compound demonstrates cytotoxic effects at micromolar concentrations across various tumor types. For instance, it has shown significant inhibition of cell proliferation in melanoma cell lines with IC50 values ranging from 0.5 µM to 6 µM .

- In Vivo Studies : In murine models, the compound has been effective in inhibiting tumor growth without causing significant toxicity, suggesting a favorable therapeutic index .

Case Studies

- Melanoma Treatment : A study highlighted the compound's activity against melanoma cell lines such as UACC-62 and Colo-38. It exhibited an IC50 value of 0.327 µM against melanoma line M14, indicating potent antitumor activity .

- Comparison with Other Compounds : Comparative studies with other chloroethylnitrosoureas showed that while some derivatives had reduced therapeutic efficacy, this compound maintained significant activity due to its unique structural features that enhance binding to target proteins .

Data Table: Biological Activity Overview

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| UACC-62 | 0.116 | High activity against melanoma |

| Colo-38 | 0.50 | Significant inhibition |

| M14 | 0.327 | Moderate activity |

| B16-F10 (murine) | Not specified | Tumor growth inhibition |

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(2,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCDQZKNUWVVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.